3-Hydroxypicolinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

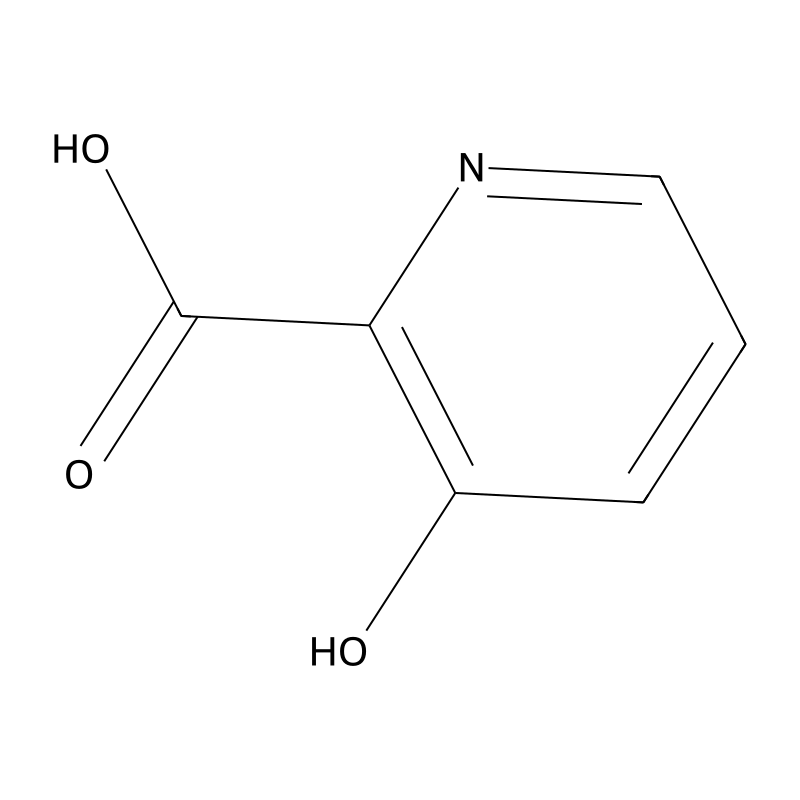

3-Hydroxypicolinic acid is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the third position of the pyridine ring. Its chemical formula is , and it has a molecular weight of approximately 139.11 g/mol. This compound is notable for its role as a building block in various biological and chemical processes, particularly in the synthesis of complex molecules and as a matrix in analytical techniques such as matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) .

- 3-HPA acts as a matrix in MALDI mass spectrometry []. In MALDI, the matrix absorbs laser energy and transfers it to the analyte (the molecule being studied) to promote its vaporization and ionization for mass analysis.

- The mechanism of how 3-HPA facilitates this process is a subject of ongoing research but involves weak interactions with the analyte molecules.

- Safety information on 3-HPA is limited in publicly available scientific databases.

- As with any laboratory chemical, it's advisable to consult safety data sheets (SDS) from reputable suppliers before handling 3-HPA.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry:

- 3-HPA serves as a matrix in MALDI-MS, a technique used to analyze biomolecules like oligonucleotides (DNA and RNA fragments) and proteins.

- It helps facilitate the ionization of these molecules during the analysis, allowing for their accurate mass determination.

Potential Role in Antibiotic Production:

- Research suggests 3-HPA acts as an intermediate in the biosynthesis of Virginiamycin S1, an antibiotic produced by the bacteria Streptomyces virginiae.

- Understanding the role of 3-HPA in this process could aid in the development of new antibiotics or improvements to existing ones.

Other Potential Applications:

- Studies have explored the potential use of 3-HPA as a chelating agent for forming complexes with metal ions.

- It might also have applications in other areas of scientific research, but further investigation is needed to confirm its efficacy and potential uses.

Important Note:

- It's crucial to remember that most research on 3-HPA is currently in the preclinical stage, meaning it hasn't been thoroughly tested for safety and efficacy in humans. Therefore, it shouldn't be used for any medical purposes without proper guidance from qualified healthcare professionals.

Example Reactions- Formation of Metal Complexes:

- Biosynthesis:

3-Hydroxypicolinic acid exhibits various biological activities, including antimicrobial properties. Its derivatives have been explored for potential therapeutic applications, particularly in the treatment of infections due to their ability to chelate metal ions, which can inhibit bacterial growth . Moreover, it has been investigated for its role in modulating immune responses.

Several methods exist for synthesizing 3-hydroxypicolinic acid:

- Biosynthetic Pathway: The compound can be synthesized biologically from L-lysine through enzymatic reactions involving specific enzymes like L-lysine 2-aminotransferase and monooxygenases .

- Chemical Synthesis: A common laboratory method involves the bromination of furan derivatives followed by rearrangement to yield the desired hydroxypicolinic acid structure. This method allows for the introduction of various substituents at different positions on the pyridine ring .

The applications of 3-hydroxypicolinic acid are diverse:

- Analytical Chemistry: It serves as an effective matrix for nucleotides in MALDI mass spectrometry, enhancing signal detection due to its favorable properties .

- Pharmaceuticals: It is utilized in the synthesis of antiviral agents like favipiravir, showcasing its importance in drug development .

- Coordination Chemistry: The compound forms complexes with various metal ions, which are useful in materials science and catalysis .

Interaction studies involving 3-hydroxypicolinic acid often focus on its ability to chelate metal ions. These studies reveal its potential roles in biological systems and its utility in designing metal-based drugs. For example, complexes formed with transition metals can exhibit enhanced biological activity compared to their free counterparts .

Several compounds are structurally similar to 3-hydroxypicolinic acid, each possessing unique properties:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| Picolinic Acid | Monohydroxypyridine | Precursor to various derivatives |

| 2-Hydroxypyridine | Monohydroxypyridine | Different hydroxyl positioning |

| α-Cyano-4-hydroxycinnamic Acid | Hydroxycinnamic Acid | Used as a matrix in MALDI-MS |

| Sinapinic Acid | Hydroxycinnamic Acid | Known for high sensitivity in mass spectrometry |

Uniqueness of 3-Hydroxypicolinic Acid

3-Hydroxypicolinic acid stands out due to its specific hydroxyl positioning on the pyridine ring, which enhances its chelating ability and makes it particularly effective as a matrix for mass spectrometry analyses. Its biosynthetic pathway from L-lysine also differentiates it from other similar compounds.

The historical development of 3-hydroxypicolinic acid research traces back to early investigations of pyridine carboxylic acids, with formal documentation of its chemical properties appearing in scientific literature by the mid-20th century. The compound was first systematically characterized in 1966, when comprehensive studies of its chemical properties and synthetic derivatives were reported in the Journal of Organic Chemistry. This early work established fundamental understanding of the compound's chemical behavior and laid the groundwork for subsequent research into its biological significance.

The nomenclature of 3-hydroxypicolinic acid reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry. The compound bears several accepted names, including 3-hydroxypyridine-2-carboxylic acid, 2-carboxy-3-hydroxypyridine, and 3-hydroxy-2-pyridinecarboxylic acid. The Chemical Abstracts Service assigned registry number 874-24-8 to this compound, providing a unique identifier that has remained consistent across scientific literature and chemical databases. The European Community number 212-859-0 further standardizes its identification within regulatory frameworks.

The systematic naming follows the convention where the pyridine ring serves as the parent structure, with the carboxylic acid group at position 2 (picolinic acid) and the hydroxyl group at position 3. This nomenclature system has proven essential for distinguishing 3-hydroxypicolinic acid from its structural isomers, including 2-hydroxynicotinic acid and 6-hydroxynicotinic acid, which possess different substitution patterns around the pyridine ring.

Structural Characteristics and Isomerism

3-Hydroxypicolinic acid exhibits a distinctive molecular architecture characterized by its pyridine ring system substituted with carboxylic acid and hydroxyl functional groups. The compound possesses the molecular formula C6H5NO3 with a molecular weight of 139.11 g/mol. The structural arrangement features a six-membered aromatic ring containing one nitrogen atom, with a carboxylic acid group at the 2-position and a hydroxyl group at the 3-position relative to the nitrogen atom.

| Physical Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H5NO3 | |

| Molecular Weight | 139.11 g/mol | |

| Melting Point | 213-218°C | |

| Appearance | White to almost white fine powder | |

| Water Solubility | 25 mg/mL | |

| pKa (predicted) | 1.14±0.50 |

The compound's structural features contribute to its unique chemical properties, particularly the presence of both electron-withdrawing carboxylic acid and electron-donating hydroxyl groups on the pyridine ring system. This arrangement creates significant electronic effects that influence the compound's reactivity, stability, and biological activity patterns. The hydroxyl group at position 3 can form intramolecular hydrogen bonding with the carboxylic acid oxygen, as evidenced in crystallographic studies of related compounds.

Isomerism plays a crucial role in understanding 3-hydroxypicolinic acid's distinctiveness within the broader family of hydroxypicolinic acids. The compound exists as one of several positional isomers, each characterized by different placement of the hydroxyl group around the pyridine ring. These isomers include 5-hydroxypicolinic acid, where the hydroxyl group occupies the 5-position, and 6-hydroxypicolinic acid, featuring hydroxyl substitution at the 6-position. Each isomer exhibits distinct physical and chemical properties due to the varying electronic and steric effects resulting from different substitution patterns.

The stereochemical aspects of 3-hydroxypicolinic acid are relatively straightforward, as the compound does not contain asymmetric carbon centers. However, the planar aromatic structure allows for specific geometric arrangements that influence intermolecular interactions and crystal packing patterns. Crystallographic analysis reveals that the compound can exist in zwitterionic forms under certain conditions, where the nitrogen atom becomes protonated while the carboxylic acid group remains deprotonated.

Natural Occurrence vs. Synthetic Origins

3-Hydroxypicolinic acid demonstrates a fascinating dual existence as both a naturally occurring biochemical intermediate and a synthetically accessible chemical compound. In biological systems, this compound serves as an important pyridine building block in bacterial secondary metabolite biosynthesis pathways. The natural biosynthetic route involves a sophisticated enzymatic cascade that converts L-lysine to 3-hydroxypicolinic acid through the sequential action of an L-lysine 2-aminotransferase, a two-component monooxygenase, and a flavin adenine dinucleotide-dependent dehydrogenase.

The biosynthetic pathway reveals that 3-hydroxypicolinic acid does not derive from direct hydroxylation of picolinic acid at the 3-position, as might be intuitively expected. Instead, the compound forms through a successive process involving 3-hydroxylation of piperideine-2-carboxylic acid followed by tautomerization of the produced 3-hydroxyl dihydropicolinic acid. This unusual assembly logic demonstrates the sophisticated enzymatic machinery that bacteria have evolved to produce this specialized metabolite.

Several microorganisms have been identified as natural producers of 3-hydroxypicolinic acid or its precursors. The compound has been isolated from culture media of various bacterial species and has been characterized as an intermediate in the metabolism of picolinic acid by several microorganisms. Particularly notable is its role as an intermediate in the biosynthesis of the antibiotic virginiamycin S1, highlighting its importance in natural product pharmaceutical chemistry.

| Biosynthetic Component | Function | Product |

|---|---|---|

| L-lysine 2-aminotransferase | Initial transamination | Piperideine-2-carboxylic acid |

| Two-component monooxygenase | Hydroxylation at C-3 | 3-Hydroxyl dihydropicolinic acid |

| Flavin adenine dinucleotide-dependent dehydrogenase | Oxidation and tautomerization | 3-Hydroxypicolinic acid |

Synthetic approaches to 3-hydroxypicolinic acid encompass multiple chemical strategies, reflecting the compound's accessibility through various starting materials and reaction conditions. Classical synthetic methods include multi-step transformations from pyridine derivatives, with documented procedures utilizing 2-pyridinecarboxaldehyde as a starting material. Modern synthetic approaches have expanded to include more efficient routes, such as the Elbs oxidation method starting from 3-hydroxypicolinic acid precursors.

Commercial availability of 3-hydroxypicolinic acid has increased significantly due to its applications in analytical chemistry and research. The compound is now readily available from chemical suppliers with purities exceeding 98%, suitable for matrix substance applications in mass spectrometry and other analytical techniques. This commercial accessibility has facilitated broader research applications and reduced reliance on complex synthetic procedures for routine laboratory use.

The synthetic versatility of 3-hydroxypicolinic acid extends to the preparation of numerous derivatives and analogs. Patent literature describes processes for preparing various 3-hydroxypicolinic acid derivatives, including brominated variants that serve as intermediates for pharmaceutical compound synthesis. These synthetic modifications demonstrate the compound's utility as a building block for more complex molecular architectures while maintaining the core structural features that confer its unique properties.

3-Hydroxypicolinic acid exhibits a well-defined molecular structure characterized by a pyridine ring with hydroxyl and carboxylic acid substituents [1] [2]. The compound crystallizes in various complex forms, with detailed crystallographic studies revealing significant structural features [5]. The molecular geometry consists of a six-membered aromatic pyridine ring with the hydroxyl group positioned at the 3-position and the carboxylate group at the 2-position [2] [4].

X-ray crystallographic analysis of 3-hydroxypicolinic acid complexes has provided valuable insights into the molecular geometry and bonding patterns [12] [16]. In the europium complex form, the compound crystallizes in a monoclinic system with space group P2₁/c and cell parameters a = 9.105(13) Å, b = 18.796(25) Å, c = 13.531(17) Å, and β = 104.86(1) degrees [16]. The ligands coordinate through both nitrogen-oxygen or oxygen-oxygen chelation to metal centers, demonstrating the versatile binding modes of the molecule [12].

The structural analysis reveals that 3-hydroxypicolinic acid can adopt different coordination modes depending on the chemical environment [12]. In palladium and platinum complexes, the metal center is surrounded by a nitrogen-phosphorus-phosphorus-chloride donor set in a distorted square planar arrangement, with the ligand bound through the nitrogen atom [12]. The distances between the metal and carboxylate oxygen suggest a coordination consistent with nitrogen-oxygen chelation [12].

Bond length analysis indicates that carboxylate carbon-oxygen distances vary significantly depending on the protonation state and coordination environment [5] [24]. In the zwitterionic form of related compounds, the carboxylate group shows carbon-oxygen bond lengths of 1.262(3) Å and 1.259(3) Å for the respective oxygen atoms [5]. The presence of intramolecular hydrogen bonding creates six-membered hydrogen-bonded rings that influence the overall molecular geometry [5] [24].

The molecular structure exhibits planarity with minimal deviation from the aromatic plane, as evidenced by dihedral angles between the pyridine ring and chelate ring planes ranging from 3.2(1) to 88.1(1) degrees depending on the specific complex formation [21]. The compound demonstrates π-π stacking interactions in crystalline form with centroid-centroid distances of approximately 3.7 Å [24].

Thermodynamic Properties: Melting Point, Boiling Point, and Solubility

The thermodynamic properties of 3-hydroxypicolinic acid have been extensively characterized through experimental measurements and computational estimations [3] [22]. The compound exhibits a melting point range of 213-218°C as determined through differential scanning calorimetry and other thermal analysis techniques [3] [22] [25]. This relatively high melting point reflects the strong intermolecular hydrogen bonding interactions present in the crystalline state [3].

The estimated boiling point of 3-hydroxypicolinic acid is approximately 255.04°C, though this value represents a rough computational estimate rather than an experimentally determined measurement [3] [22]. The compound's thermal stability extends well beyond its melting point, indicating robust molecular structure under elevated temperature conditions [3].

Density measurements indicate that 3-hydroxypicolinic acid has an estimated density of 1.4429 g/cm³, which is consistent with the molecular packing observed in crystallographic studies [3] [22]. The refractive index has been estimated at 1.5423, providing additional insight into the compound's optical properties [3] [22].

Solubility characteristics of 3-hydroxypicolinic acid demonstrate significant variation across different solvent systems [11] [19] [26]. In aqueous solutions, the compound exhibits considerable solubility with values of approximately 7.73 mg/mL when subjected to ultrasonic treatment, and general solubility reported as 0.25 g in 10 mL of water [3] [11]. The enhanced water solubility can be attributed to the polar nature of both the hydroxyl and carboxylic acid functional groups [3].

In organic solvents, 3-hydroxypicolinic acid shows variable solubility patterns [11] [26]. Dimethyl sulfoxide demonstrates excellent solubility characteristics with values reaching 24.2 mg/mL, while alternative reports suggest approximately 1 mg/mL solubility in dimethyl sulfoxide and dimethyl formamide [11] [26]. Ethanol solubility with ultrasonic assistance reaches 2.36 mg/mL, indicating moderate compatibility with alcoholic solvents [11]. Acetonitrile shows only slight solubility, suggesting limited compatibility with less polar organic solvents [3].

The solubility in phosphate-buffered saline at physiological pH (7.2) reaches approximately 10 mg/mL, demonstrating good biocompatibility for analytical applications [26]. This pH-dependent solubility behavior reflects the ionizable nature of the carboxylic acid group and its influence on solution behavior [26].

Acid-Base Behavior and Tautomeric Equilibria

The acid-base behavior of 3-hydroxypicolinic acid is characterized by multiple ionizable groups that contribute to complex equilibrium systems [3] [13] [22]. The compound exhibits a predicted pKa value of 1.14 ± 0.50, indicating strong acid behavior for the carboxylic acid group [3] [22]. This relatively low pKa value is consistent with the electron-withdrawing effects of the pyridine nitrogen and the proximity of the hydroxyl group [3].

Detailed studies of the protonation equilibria reveal that 3-hydroxypicolinic acid can exist in multiple ionic forms depending on solution pH [13]. The decarboxylation mechanism studies indicate that the compound follows different pathways at varying acidity levels, with the ylide mechanism predominating at low acidity and protonation mechanisms becoming significant at higher acid concentrations [13].

The tautomeric equilibria of 3-hydroxypicolinic acid involve potential interconversion between different structural forms [13]. Gas phase ion energetics data indicate a deprotonation reaction with a free energy change of 1365 ± 11 kJ/mol, providing quantitative insight into the thermodynamic stability of the deprotonated form [4] [18]. This substantial energy requirement reflects the stabilization provided by intramolecular hydrogen bonding in the neutral form [4].

The zwitterionic character of 3-hydroxypicolinic acid becomes prominent under specific pH conditions, where the nitrogen atom of the pyridine ring becomes protonated while the carboxylate group remains deprotonated [5] [24]. This zwitterionic form demonstrates charge balance through internal ion pair formation, leading to distinctive spectroscopic and crystallographic signatures [5].

Computational analysis suggests that the compound can undergo tautomeric shifts involving the hydroxyl group and potential keto-enol equilibria, though the extent of these equilibria depends on solvent polarity and temperature conditions [13]. The intramolecular hydrogen bonding between the hydroxyl group and carboxylate oxygen creates a six-membered chelate ring that stabilizes specific tautomeric forms [5] [24].

Metal complexation studies reveal that the acid-base behavior significantly influences coordination chemistry, with different protonation states leading to distinct binding modes [12] [16]. The compound demonstrates versatile ligand behavior, functioning as both monodentate and bidentate ligand depending on the pH and metal ion characteristics [12].

Spectroscopic Profiles: Infrared, Raman, Nuclear Magnetic Resonance, and Mass Spectrometry

The spectroscopic characterization of 3-hydroxypicolinic acid provides comprehensive structural confirmation and analytical identification capabilities [16] [17]. Infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in the molecule [16] [17]. The compound exhibits distinct carbonyl stretching frequencies associated with the carboxylic acid group, hydroxyl stretching vibrations from the phenolic group, and aromatic carbon-carbon stretching modes from the pyridine ring [16].

Fourier transform infrared spectroscopy performed using potassium bromide wafer technique demonstrates well-resolved spectral features [17]. The infrared spectrum shows characteristic absorption patterns that distinguish 3-hydroxypicolinic acid from related compounds, with specific attention to the hydrogen bonding interactions that influence the vibrational frequencies [16] [17].

Raman spectroscopic analysis complements the infrared data by providing information about symmetric vibrational modes [16]. The Raman spectrum exhibits distinctive features associated with the aromatic ring breathing modes and the symmetric stretching of the carboxylate group [16]. Combined infrared and Raman spectroscopic data enable complete vibrational assignment and structural confirmation [16].

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 3-hydroxypicolinic acid [14] [16]. Carbon-13 nuclear magnetic resonance spectroscopy in deuterated water at 600 MHz reveals characteristic chemical shifts for the aromatic carbon atoms, carboxylate carbon, and the carbon bearing the hydroxyl group [14]. The spectral data are available through metabolomic databases and provide reference standards for analytical identification [14].

Proton nuclear magnetic resonance spectroscopy demonstrates characteristic chemical shifts for the aromatic protons and the exchangeable protons associated with the hydroxyl and carboxylic acid groups [16]. The spectral patterns reflect the electronic effects of the substituents and provide structural confirmation through coupling patterns and chemical shift values [16].

Mass spectrometry analysis reveals characteristic fragmentation patterns and molecular ion peaks [2] [8] [23]. The molecular ion appears at m/z 139, corresponding to the molecular weight of the compound [2] [8]. Electron ionization mass spectrometry shows significant fragment ions at m/z 138.01857 (100% relative intensity), 140.030702 (100% relative intensity), 96.028096 (91.14% relative intensity), and 235.078981 (83.85% relative intensity) [2] [10].

Matrix-assisted laser desorption ionization mass spectrometry demonstrates the utility of 3-hydroxypicolinic acid as a matrix compound for the analysis of oligonucleotides and other biomolecules [1] [2] [9]. The compound serves as an effective matrix due to its ability to absorb laser energy and facilitate ionization of analyte molecules [1] [9]. The mass spectral fragmentation patterns provide structural information and enable identification through database matching [2] [8].

Ultraviolet-visible spectroscopy reveals maximum absorption at 304 nanometers, indicating the extended conjugation system of the molecule [26] [27]. This absorption maximum reflects the electronic transitions associated with the aromatic system and the electron-donating effects of the hydroxyl group [26] [27]. The spectroscopic data under basic conditions show characteristic shifts that correspond to deprotonation events [27].

Table 1: Physicochemical Properties of 3-Hydroxypicolinic Acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₅NO₃ | PubChem, NIST WebBook |

| Molecular Weight | 139.11 g/mol | PubChem, NIST WebBook |

| Melting Point | 213-218 °C | ChemicalBook |

| Boiling Point (estimated) | 255.04 °C | ChemicalBook |

| Density (estimated) | 1.4429 g/cm³ | ChemicalBook |

| Refractive Index (estimated) | 1.5423 | ChemicalBook |

| pKa (predicted) | 1.14 ± 0.50 | ChemicalBook |

| Physical Form | Fine Powder/Crystals | ChemicalBook, Sigma-Aldrich |

| Color | White to almost white/Light yellow | ChemicalBook |

Table 2: Solubility of 3-Hydroxypicolinic Acid in Various Solvents

| Solvent | Solubility | Reference |

|---|---|---|

| Water | ≥7.73 mg/mL (with ultrasonic); Soluble (0.25g in 10mL) | APExBIO, ChemicalBook |

| DMSO | ≥24.2 mg/mL; ~1 mg/mL | APExBIO, Cayman Chemical |

| Ethanol (with ultrasonic) | ≥2.36 mg/mL | APExBIO |

| Acetonitrile | Slightly soluble | ChemicalBook |

Table 3: Spectroscopic Data of 3-Hydroxypicolinic Acid

| Spectroscopic Method | Data | Reference |

|---|---|---|

| UV-Vis λmax | 304 nm | Cayman Chemical |

| Mass Spectrum (m/z, relative intensity) | 138.01857 (100), 140.030702 (100), 96.028096 (91.14), 235.078981 (83.85) | PubChem |

| NMR Data | 13C NMR available in HMDB database | HMDB |

Table 4: Crystallographic Data of 3-Hydroxypicolinic Acid Complexes

| Complex | Crystal System | Space Group | Cell Parameters | Reference |

|---|---|---|---|---|

| [Eu(H₂O)(picOH)₂(μ-HpicO)]·3H₂O | Monoclinic | P2₁/c | a = 9.105(13) Å, b = 18.796(25) Å, c = 13.531(17) Å, β = 104.86(1)° | Soares-Santos et al., 2003 |

| Dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate | Monoclinic | P2₁/c | a = 13.3366(4) Å, b = 11.5467(3) Å, c = 7.3078(2) Å, β = 103.553(1)° | Behrman & Parkin, 2021 |

Table 5: Bond Lengths in 3-Hydroxypicolinic Acid Derivatives

| Compound | C-O Bond Lengths (Carboxylate) | Other Notable Bond Lengths | Reference |

|---|---|---|---|

| 3,6-dihydroxypicolinic acid (zwitterionic form) | C7—O3 = 1.262(3) Å, C7—O4 = 1.259(3) Å | Intramolecular S(6) hydrogen-bonded ring preserved | Behrman & Parkin, 2021 |

| Dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate | C7—O3 = 1.2510(16) Å, C7—O4 = 1.2758(16) Å | C6—O2 = 1.3968(14) Å, S1—O2 = 1.6343(9) Å | Behrman & Parkin, 2021 |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant